Chemical Properties of Trichlorotrifluoroethane (CFC-113): A Technical Guide
Chemical Properties of Trichlorotrifluoroethane (CFC-113): A Technical Guide
Executive Summary
Trichlorotrifluoroethane (CFC-113), specifically the 1,1,2-trichloro-1,2,2-trifluoroethane isomer, represents a paradox in pharmaceutical chemistry. Historically, it was the "perfect" solvent—non-flammable, low toxicity, and possessing a unique solubility profile ideal for cleaning medical devices and formulating metered-dose inhalers (MDIs).[1] Today, it is a Class 1 Ozone Depleting Substance under the Montreal Protocol and a Class 1 Residual Solvent ("To Be Avoided") under ICH Q3C guidelines.
For the modern drug developer, knowledge of CFC-113 is not about new applications, but about legacy management, impurity detection, and specialized synthesis .[1] You may encounter it as a trace contaminant in older supply chains, a reference standard in environmental monitoring, or a feedstock for fluoropolymer synthesis (e.g., Chlorotrifluoroethylene).[1] This guide provides a rigorous technical breakdown of its physicochemical behavior, reactivity hazards, and analytical protocols.[1]
Physicochemical Profile
CFC-113’s utility stemmed from its ability to wet surfaces with low surface tension while dissolving both non-polar oils and semi-polar residues.
Table 1: Key Chemical Constants
| Property | Value | Context for Drug Development |
| CAS Number | 76-13-1 | Primary identifier for regulatory searches.[1] |
| Molecular Formula | Structure: | |
| Molecular Weight | 187.37 g/mol | High MW for a volatile solvent; affects GC elution time. |
| Boiling Point | 47.7 °C | Ideal for extraction; easily removed by mild heating. |
| Density | 1.56 g/mL (25 °C) | significantly heavier than water; forms bottom layer in extractions. |
| Vapor Pressure | 284 mmHg (20 °C) | High volatility; requires headspace sampling for analysis. |
| Water Solubility | 170 mg/L (25 °C) | Immiscible; excellent for liquid-liquid extraction of organics from aqueous phases. |
| Viscosity | 0.68 cP (25 °C) | Low viscosity aids in filtration and permeation of complex matrices. |
Solubility Mechanics (Hansen Parameters)
CFC-113 occupies a unique "intermediate" solubility space, explaining its historical dominance in cleaning and extraction.[1]
-
Dispersion (
): 14.7 MPa -
Polarity (
): 1.6 MPa -
Hydrogen Bonding (
): 0.0 MPa
Insight: The near-zero hydrogen bonding potential combined with moderate dispersion forces allowed it to dissolve hydrocarbon greases without attacking sensitive polar plastics or elastomers used in medical devices.
Chemical Reactivity & Stability[2][3][4][5]
While generally considered inert, CFC-113 exhibits catastrophic reactivity under specific conditions relevant to safety engineering and synthesis.[1]
The Inertness Trap
Under standard laboratory conditions (STP), CFC-113 is stable against strong acids and oxidizers. It does not hydrolyze significantly in water. This stability contributes to its high Ozone Depletion Potential (ODP = 0.8), as it survives transport to the stratosphere.
Reaction with Active Metals (The "Flash" Hazard)
Critical Warning: CFC-113 reacts violently with alkali metals (Na, K), alkaline earth metals (Ba, Ca), and powdered active metals (Al, Mg, Zn).[1]
Mechanism: Reductive Dehalogenation. The reaction is not a simple combustion but a rapid electron transfer from the metal surface to the C-Cl/C-F bonds, generating radical anions. This can lead to a "Coulomb Explosion" where the rapid charge accumulation causes the molten metal surface to fragment, exponentially increasing surface area and reaction rate.
Figure 1: Mechanism of violent reaction between CFC-113 and alkali metals.[1]
Thermal Decomposition & Phosgene Generation
When exposed to temperatures >300°C or open flames (e.g., welding near residual vapors), CFC-113 decomposes.[1] In the presence of oxygen, this yields Phosgene (
Reaction:
Regulatory Status in Drug Development[6][7]
ICH Q3C Classification: Class 1 (Solvents to be Avoided)
Unlike Class 2 solvents which have set PDE (Permitted Daily Exposure) limits, Class 1 solvents are deemed "unacceptable toxicities or deleterious environmental effects."[1]
-
Requirement: Use of CFC-113 in the manufacture of drug substances or excipients is prohibited unless strongly justified (e.g., no other solvent works for a life-saving drug synthesis).
-
Limit: If justified, the limit is typically benchmarked against 1,1,1-trichloroethane (1500 ppm) or calculated via a specific toxicological assessment, but the goal is "As Low As Reasonably Practicable" (ALARP).
Methodologies & Protocols
Protocol 1: Residual Solvent Analysis (GC-Headspace)
Purpose: Detection of CFC-113 traces in drug substances (API) to ensure compliance with ICH Q3C. Basis: Adapted from USP <467> Procedure A.
Workflow Diagram:
Figure 2: Analytical workflow for residual CFC-113 detection.
Step-by-Step Protocol:
-
Standard Prep: Prepare a stock solution of CFC-113 in DMSO at 1500 ppm (or limit justified by PDE). Dilute to working standard (e.g., 10% of limit).
-
Sample Prep: Accurately weigh 250 mg of Drug Substance into a 20 mL headspace vial. Add 5.0 mL of DMSO. Seal immediately.
-
Headspace Conditions:
-
Equilibration Temp: 80 °C.
-
Equilibration Time: 20 minutes.
-
Transfer Line Temp: 105 °C.
-
-
GC Parameters:
-
Column: DB-624 or equivalent (30 m x 0.32 mm x 1.8 µm).
-
Carrier Gas: Helium at 35 cm/sec (constant velocity).
-
Oven: 40 °C (hold 20 min)
Ramp 10 °C/min 240 °C.
-
-
System Suitability: The signal-to-noise ratio of the CFC-113 peak in the standard solution must be > 10.
Protocol 2: Synthesis of Chlorotrifluoroethylene (CTFE)
Context: One of the few remaining valid industrial uses of CFC-113 is as a feedstock.
Reaction: Zinc-mediated dechlorination in methanol.
Safety Note: This reaction is exothermic. The "induction period" can be dangerous; if the reaction does not start immediately, accumulation of reagents can lead to a thermal runaway once initiated.
References
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. USP-NF. Link
-
International Conference on Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. 2021.[2] Link
-
National Institute of Standards and Technology (NIST). 1,1,2-Trichloro-1,2,2-trifluoroethane WebBook.[1]Link
-
Mason, P.E., et al. "Coulomb explosion during the early stages of the reaction of alkali metals with water."[3] Nature Chemistry, 2015.[1][3] (Cited for alkali metal reaction mechanism analogy).[4] Link
-
UNEP. Montreal Protocol on Substances that Deplete the Ozone Layer.Link
Sources
- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. database.ich.org [database.ich.org]
- 3. Coulomb explosion during the early stages of the reaction of alkali metals with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Alkali Metals (Group 1) [saylordotorg.github.io]
